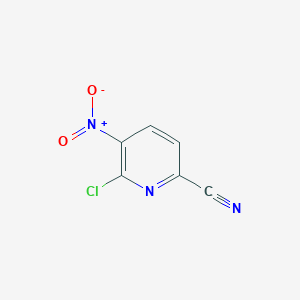
4-Hydroxymethyl-2-methylpyridine N-oxide
Vue d'ensemble
Description
4-Hydroxymethyl-2-methylpyridine N-oxide is a heterocyclic organic compound that features a pyridine ring substituted with a hydroxymethyl group at the 4-position and a methyl group at the 2-position The N-oxide functionality is present on the nitrogen atom of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxymethyl-2-methylpyridine N-oxide can be achieved through several methods. One common approach involves the oxidation of 4-(Hydroxymethyl)-2-methylpyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically proceeds under mild conditions, often in the presence of a catalyst to enhance the efficiency of the oxidation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been reported to be an efficient method for producing pyridine N-oxides .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxymethyl-2-methylpyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding pyridine derivative.
Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to higher-order N-oxides, while substitution reactions can yield a variety of substituted pyridine derivatives .
Applications De Recherche Scientifique
4-Hydroxymethyl-2-methylpyridine N-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mécanisme D'action
The mechanism of action of 4-Hydroxymethyl-2-methylpyridine N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide functionality can participate in redox reactions, influencing the activity of enzymes and other proteins. Additionally, the hydroxymethyl group can form hydrogen bonds with biological molecules, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Hydroxymethyl)pyridine N-oxide
- 2-Methylpyridine N-oxide
- 4-Methylpyridine N-oxide
Uniqueness
4-Hydroxymethyl-2-methylpyridine N-oxide is unique due to the presence of both a hydroxymethyl group and a methyl group on the pyridine ring, along with the N-oxide functionality. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
(2-methyl-1-oxidopyridin-1-ium-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6-4-7(5-9)2-3-8(6)10/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILNFNPANRMZQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC(=C1)CO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704642 | |
| Record name | (2-Methyl-1-oxo-1lambda~5~-pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899424-17-0 | |
| Record name | (2-Methyl-1-oxo-1lambda~5~-pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-2,3-dihydro-1H-benzo[DE]isoquinoline](/img/structure/B1505156.png)




![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B1505164.png)



![1,2,3,4-Tetrahydro-6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-5-pyrimidinecarb](/img/structure/B1505171.png)




